molecular formula C10H17BrO2 B14194327 Propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate CAS No. 832734-31-3

Propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate

Cat. No.: B14194327
CAS No.: 832734-31-3
M. Wt: 249.14 g/mol
InChI Key: CGYOCKAXXBSNLF-UHFFFAOYSA-N
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Description

Propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate is a chemical compound with the molecular formula C10H17BrO2. It is an ester derived from the reaction of propan-2-ol and 3-bromo-4,4-dimethylpent-2-enoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate typically involves the esterification of 3-bromo-4,4-dimethylpent-2-enoic acid with propan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of 3-hydroxy-4,4-dimethylpent-2-enoate derivatives.

    Reduction: Formation of propan-2-yl 3-bromo-4,4-dimethylpent-2-enol.

    Oxidation: Formation of 3-bromo-4,4-dimethylpent-2-enoic acid.

Scientific Research Applications

Propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 3-chloro-4,4-dimethylpent-2-enoate
  • Propan-2-yl 3-iodo-4,4-dimethylpent-2-enoate
  • Propan-2-yl 3-fluoro-4,4-dimethylpent-2-enoate

Uniqueness

Propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is a better leaving group than chlorine and fluorine, making the compound more reactive in substitution reactions. Additionally, the steric hindrance provided by the 4,4-dimethyl groups influences the compound’s reactivity and stability.

Properties

CAS No.

832734-31-3

Molecular Formula

C10H17BrO2

Molecular Weight

249.14 g/mol

IUPAC Name

propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate

InChI

InChI=1S/C10H17BrO2/c1-7(2)13-9(12)6-8(11)10(3,4)5/h6-7H,1-5H3

InChI Key

CGYOCKAXXBSNLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C=C(C(C)(C)C)Br

Origin of Product

United States

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